molecular formula C15H15Cl2N5O2S B4619844 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B4619844
M. Wt: 400.3 g/mol
InChI Key: LBFOFBNOSDLFEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide and related derivatives often involves multi-component reactions (MCR) that allow for the construction of complex molecules in a single operational step. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been employed as an efficient catalyst for synthesizing pyrazole derivatives via a one-pot MCR in water, highlighting the method's advantages such as high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).

Molecular Structure Analysis

The structural analysis of pyrazole sulfonamide derivatives involves advanced spectroscopic techniques such as Fourier Transform Infrared (FT-IR), 1H NMR, 13C NMR, and elemental analysis. For example, a series of pyrazole-4-sulfonamide derivatives were synthesized and characterized, providing insights into their molecular structure and contributing to the development of new derivatives with potential biological activities (Mahesh et al., 2023).

Chemical Reactions and Properties

Pyrazole sulfonamides participate in a variety of chemical reactions, demonstrating their versatile chemical properties. The ability of these compounds to undergo reactions such as sulfenylation, cyclization, and nucleophilic substitution is crucial for the synthesis of diverse derivatives with potential antiviral and antitumor activities. For instance, a study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showcased the importance of these reactions in generating compounds with anti-tobacco mosaic virus activity (Chen et al., 2010).

Physical Properties Analysis

The physical properties, including the melting point, solubility, and crystalline structure, are integral to understanding the compound's behavior in various environments. Crystallographic analysis often reveals the geometric configuration, providing insights into the compound's stability and reactivity. For instance, the dihedral angles and hydrogen bonding patterns observed in the crystal structure analysis of related compounds offer valuable information on the molecular interactions and potential applications (Farrukh et al., 2013).

Scientific Research Applications

Synthesis and Bioactivities

Sulfonamide derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their bioactivities, notably as inhibitors of carbonic anhydrases and acetylcholinesterase, with minimal cytotoxicity towards cancer and non-tumor cells. These findings indicate potential applications in developing therapeutic agents for conditions associated with these enzymes (Ozmen Ozgun et al., 2019).

Catalytic Applications

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide and related compounds have also been employed as catalysts in synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, showcasing their utility in facilitating chemical reactions under aqueous conditions, aligning with green chemistry principles (Khazaei et al., 2015).

Antibacterial Applications

The synthesis of novel heterocyclic compounds containing sulfonamido moieties, similar in structure to the compound , has been aimed at developing new antibacterial agents. This research underscores the potential of such compounds in addressing bacterial infections (Azab et al., 2013).

Antiviral and Antimicrobial Activities

Research into sulfonamide derivatives, including pyrazole and sulfonamide pharmacophores, has revealed significant antiviral and antimicrobial activities. These studies provide a foundation for developing new therapeutic agents against various viral and microbial infections (Chen et al., 2010).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine have been synthesized and evaluated for their ability to inhibit human carbonic anhydrases. These compounds hold promise for therapeutic applications in diseases where enzyme inhibition can provide relief or treatment solutions (Komshina et al., 2020).

properties

IUPAC Name

N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O2S/c1-10-14(9-21(2)18-10)25(23,24)20-15-13(17)8-22(19-15)7-11-5-3-4-6-12(11)16/h3-6,8-9H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFOFBNOSDLFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 3
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 4
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

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